N-(2,4,6-Tribromophenyl)acetamide CAS 607-93-2 chemical properties
N-(2,4,6-Tribromophenyl)acetamide CAS 607-93-2 chemical properties
An In-depth Technical Guide to N-(2,4,6-Tribromophenyl)acetamide (CAS 607-93-2)
Introduction
N-(2,4,6-Tribromophenyl)acetamide, with CAS Registry Number 607-93-2, is a halogenated aromatic amide.[1][2][3] Structurally, it is a derivative of acetanilide with three bromine atoms substituted on the phenyl ring at the 2, 4, and 6 positions. This high degree of bromination significantly influences its chemical properties, including its reactivity, solubility, and potential biological activity. The compound serves as a valuable intermediate in various organic syntheses.[4] This guide provides a comprehensive overview of its synthesis, physicochemical characteristics, spectral properties, and analytical methodologies, tailored for researchers and professionals in chemical and pharmaceutical development.
Chemical Identity and Physicochemical Properties
The fundamental identifiers and computed physicochemical properties of N-(2,4,6-Tribromophenyl)acetamide are crucial for its handling, application, and analysis. These properties are summarized below.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | N-(2,4,6-tribromophenyl)acetamide | [2] |
| Synonyms | 2',4',6'-Tribromoacetanilide | [3][5] |
| CAS Number | 607-93-2 | [1][2][4] |
| Molecular Formula | C₈H₆Br₃NO | [1][2][4] |
| Molecular Weight | 371.85 g/mol | [1][2] |
| Appearance | Crystalline solid (typical) | [1][3] |
| Melting Point | 133 °C (Experimental) | [6] |
| Boiling Point | 413 °C at 760 mmHg (Predicted) | [4] |
| Density | 2.173 - 2.33 g/cm³ (Predicted) | [4][6] |
| Water Solubility | 1.54e-4 g/L (Predicted) | [6] |
| LogP (Octanol/Water) | 2.2 - 3.08 (Predicted) | [2][4][6] |
| pKa (Acidic) | 9.73 (Predicted) |[6] |
Synthesis and Purification
The most direct and common synthesis of N-(2,4,6-Tribromophenyl)acetamide involves the acylation of 2,4,6-tribromoaniline. This process is a robust and high-yielding nucleophilic substitution reaction.
Causality and Strategic Choices in Synthesis
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Choice of Precursor: 2,4,6-Tribromoaniline is the logical starting material.[7] It is readily synthesized via the exhaustive bromination of aniline using bromine water.[7][8] The powerful activating and ortho-, para-directing nature of the amino (-NH₂) group drives the reaction to completion, yielding the trisubstituted product as a precipitate.[8][9]
-
Acylation Reaction: The amino group of 2,4,6-tribromoaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent. Acetic anhydride is often preferred over acetyl chloride as it is less volatile, easier to handle, and the byproduct, acetic acid, is less corrosive than HCl.[9][10] The reaction is typically carried out in the presence of a catalyst like a few drops of concentrated sulfuric acid or in a solvent like glacial acetic acid.[11]
-
Purification: The crude product is typically purified by recrystallization. Ethanol is a common and effective solvent for this purpose, as N-(2,4,6-Tribromophenyl)acetamide has good solubility in hot ethanol and poor solubility in cold ethanol, allowing for efficient recovery of pure crystals upon cooling.[1][3][12]
Detailed Experimental Protocol: Synthesis and Purification
Step 1: Acetylation of 2,4,6-Tribromoaniline
-
In a 100 mL round-bottom flask equipped with a reflux condenser, add 2,4,6-tribromoaniline (e.g., 5.0 g, 15.1 mmol).
-
Add glacial acetic acid (20 mL) to dissolve the aniline derivative. Gentle warming may be required.
-
Carefully add acetic anhydride (e.g., 2.3 mL, 22.7 mmol) to the solution.
-
Add 2-3 drops of concentrated sulfuric acid as a catalyst.
-
Heat the mixture to reflux for 30-45 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture slowly into a beaker containing 100 mL of ice-cold water while stirring.
-
The white precipitate of crude N-(2,4,6-Tribromophenyl)acetamide will form.
-
Collect the crude product by vacuum filtration using a Büchner funnel and wash the solid with cold water to remove residual acetic acid.
Step 2: Purification by Recrystallization
-
Transfer the crude solid to a beaker.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified white crystals by vacuum filtration.
-
Dry the crystals in a desiccator or a vacuum oven at low heat.
-
Determine the melting point of the dried product to assess its purity. A sharp melting point close to the literature value (133 °C) indicates high purity.[6]
Synthesis and Characterization Workflow
Caption: Workflow for the synthesis and characterization of the title compound.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure of the synthesized molecule. The expected data from key techniques are outlined below.
¹H NMR Spectroscopy
Table 2: Predicted ¹H NMR Data (in CDCl₃)
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~7.7 ppm | Singlet (s) | 2H | Ar-H | The two aromatic protons at C3 and C5 are equivalent due to symmetry. Bromine's electronegativity shifts them downfield. |
| ~7.5 ppm | Broad Singlet (br s) | 1H | N-H | The amide proton signal is typically broad and its position can vary with concentration and solvent. |
| ~2.2 ppm | Singlet (s) | 3H | -C(=O)CH₃ | The three methyl protons are equivalent and appear as a sharp singlet. |
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups present in the molecule.
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
|---|---|---|---|
| 3300 - 3250 | N-H Stretch | Secondary Amide | Characteristic stretching vibration for the N-H bond in an amide.[13][14] |
| 3080 - 3050 | C-H Stretch | Aromatic | Typical region for C-H stretching on a benzene ring. |
| 1680 - 1660 | C=O Stretch (Amide I) | Amide | A strong, sharp absorption band characteristic of the carbonyl group in a secondary amide.[13][14] |
| 1560 - 1540 | N-H Bend (Amide II) | Amide | A key band for secondary amides, resulting from a coupling of N-H bending and C-N stretching.[13][14] |
| 600 - 500 | C-Br Stretch | Aryl Bromide | Strong absorptions in the fingerprint region corresponding to the carbon-bromine bonds. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern, which provides structural confirmation.
-
Molecular Ion (M⁺): The most telling feature would be the isotopic cluster for the molecular ion due to the presence of three bromine atoms. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This results in a characteristic pattern of peaks at M, M+2, M+4, and M+6 with relative intensities of approximately 1:3:3:1. For C₈H₆⁷⁹Br₃NO, the monoisotopic mass is 368.80 Da.[1]
-
Key Fragmentation: A primary fragmentation pathway would be the loss of ketene (CH₂=C=O, 42 Da) to form the 2,4,6-tribromoaniline radical cation. Another common fragmentation is the cleavage of the C-N bond to generate the acetyl cation [CH₃CO]⁺ at m/z 43.
Reactivity and Potential Applications
N-(2,4,6-Tribromophenyl)acetamide is primarily used as an intermediate in organic synthesis.[4]
-
Amide Hydrolysis: The amide bond can be hydrolyzed under strong acidic or basic conditions to regenerate 2,4,6-tribromoaniline.
-
Further Substitution: While the benzene ring is heavily deactivated by the three electron-withdrawing bromine atoms, it can potentially undergo further reactions under harsh conditions. The acetamide group itself can be a precursor for other functional groups.
-
Research Applications: Halogenated anilines and their derivatives are scaffolds used in the development of pharmaceuticals and agrochemicals.[7][10] The tribrominated phenyl ring provides a lipophilic and sterically hindered moiety that can be explored in drug design to modulate biological activity and pharmacokinetic properties.
Conclusion
N-(2,4,6-Tribromophenyl)acetamide is a well-defined chemical compound whose properties are dominated by its tribrominated aromatic ring and secondary amide functional group. Its synthesis is straightforward via the acylation of 2,4,6-tribromoaniline, and its structure can be unambiguously confirmed through standard spectroscopic techniques. The predictable physicochemical properties and reactivity make it a useful building block for more complex molecules in various fields of chemical research and development.
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